MBX-4132

Trans-translation inhibition Medicinal chemistry optimization Pharmacokinetics

MBX-4132 is the only trans-translation inhibitor rationally optimized for in vivo efficacy, surpassing early lead KKL-35 with 8-fold improved microsomal stability and 7-fold reduced cytotoxicity. It delivers 80% clearance of MDR N. gonorrhoeae in mice after a single 10 mg/kg oral dose and kills intracellular M. tuberculosis (>1-log10 CFU reduction). As a selective chemical probe with a unique ribosomal binding site and defined IC50 of 1.5 µM, it is essential for target validation, PK/PD modeling, and synergy studies with standard-of-care antibiotics.

Molecular Formula C18H15FN4O2
Molecular Weight 338.3 g/mol
Cat. No. B2572724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBX-4132
Molecular FormulaC18H15FN4O2
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
InChIInChI=1S/C18H15FN4O2/c19-15-7-5-13(6-8-15)16-21-22-17(25-16)20-18(24)23-10-9-12-3-1-2-4-14(12)11-23/h1-8H,9-11H2,(H,20,22,24)
InChIKeyOZHWSOOZCIJFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





MBX-4132: A Next-Generation Acylaminooxadiazole trans-Translation Inhibitor for Antimicrobial R&D Procurement


MBX-4132 (CAS: 2286411-30-9) is an optimized acylaminooxadiazole antibiotic that selectively inhibits the bacterial trans-translation ribosome rescue pathway, a mechanism essential for pathogen viability but absent in humans [1]. Unlike first-generation trans-translation inhibitors, MBX-4132 was rationally designed to overcome pharmacokinetic liabilities while maintaining potent, bactericidal activity against multidrug-resistant pathogens [2]. Cryo-EM structural studies reveal it binds to a unique site near the peptidyl-transfer center, displacing ribosomal protein bL27 and blocking tmRNA-mediated rescue of stalled ribosomes [1].

Why Acylaminooxadiazoles Cannot Be Interchanged: A Comparative Analysis of MBX-4132 vs. KKL-35


The acylaminooxadiazole class exhibits extreme functional divergence despite shared core scaffolds. For instance, the early-stage lead KKL-35 (IC50 = 0.9 µM in trans-translation assays) demonstrated broad-spectrum activity but lacked the metabolic stability and oral bioavailability required for in vivo efficacy [1]. MBX-4132 was specifically optimized via iterative medicinal chemistry to address these deficiencies, resulting in an 8-fold improvement in microsomal stability and a 7-fold reduction in cytotoxicity while preserving target engagement [2]. Furthermore, recent studies indicate that KKL-35 exhibits off-target effects in certain species, whereas MBX-4132 maintains stringent target specificity [1]. Substituting MBX-4132 with non-optimized analogs like KKL-35, KKL-10, or HSGN-94 therefore compromises critical experimental outcomes, particularly in in vivo efficacy and selectivity models.

MBX-4132 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Direct Head-to-Head Comparison of Potency and Metabolic Stability: MBX-4132 vs. KKL-35

MBX-4132 was directly benchmarked against its parent lead compound, KKL-35. While both inhibit trans-translation, MBX-4132 demonstrates substantially improved drug-like properties essential for in vivo applications. The data shows MBX-4132 has a 7.8-fold lower cytotoxic risk (CC50 = 22 µM vs. 2.8 µM) and an 8-fold longer microsomal half-life (T1/2 > 60 min vs. < 8 min) compared to KKL-35 [1].

Trans-translation inhibition Medicinal chemistry optimization Pharmacokinetics

Superior In Vivo Efficacy Against Multidrug-Resistant Neisseria gonorrhoeae: MBX-4132 vs. Ceftriaxone

MBX-4132 demonstrates potent bactericidal activity against N. gonorrhoeae, including multidrug-resistant (MDR) clinical isolates. In time-kill assays, MBX-4132 was bactericidal at ≥4X MIC, comparable to the clinical standard ceftriaxone [1]. Critically, in a murine model of MDR N. gonorrhoeae infection, a single oral dose of MBX-4132 (10 mg/kg) achieved an 80% clearance rate, a level of oral efficacy not demonstrated by earlier acylaminooxadiazoles like KKL-35 [2].

Neisseria gonorrhoeae Multidrug resistance In vivo efficacy

Validated Potency Against Mycobacterium tuberculosis and Intracellular Bactericidal Activity

MBX-4132 demonstrates specific, zinc-potentiated activity against Mycobacterium tuberculosis. It exhibits a minimum inhibitory concentration (MIC) of 6.25 µM against M. tuberculosis H37Rv in standard media [1]. Crucially, MBX-4132 is bactericidal against intracellular M. tuberculosis residing within macrophages, reducing bacterial burden by >1-log10 CFU at 4X MIC, a property not consistently observed with other trans-translation inhibitors like KKL-35 in this pathogen [1][2].

Mycobacterium tuberculosis Bactericidal Macrophage infection model

Defined Selectivity Profile: On-Target trans-Translation Inhibition Without Translation Interference

Cryo-EM structural analysis confirms that MBX-4132 binds to a unique site on the bacterial ribosome near the peptidyl-transfer center, distinct from all known antibiotic binding sites [1]. Functional assays demonstrate that MBX-4132 specifically inhibits the tmRNA-mediated trans-translation rescue pathway (IC50 = 1.5 µM in E. coli S12 extract) while exhibiting no detectable inhibition of canonical translation, even at concentrations exceeding the IC50 for trans-translation [1]. This contrasts with KKL-35, which has been shown to have trans-translation-independent antibiotic activity in some species [2].

Mechanism of action Selectivity Ribosome binding

Validated Spectrum of Activity Against Gram-Positive and Mycobacterial Pathogens

MBX-4132 displays a defined spectrum of activity, with potent MIC values against key Gram-positive pathogens and mycobacteria. Against a panel of MDR N. gonorrhoeae clinical isolates, MBX-4132 demonstrated an MIC90 of 0.34 µg/mL [1]. Its activity extends to other clinically relevant species, including Mycobacterium abscessus (MIC = 12.5 µM) and M. tuberculosis (MIC = 6.25 µM), confirming its broad utility across mycobacterial research [2].

Antibacterial spectrum Gram-positive Mycobacterium

Enhanced Oral Bioavailability and Tolerability in Mammalian Systems

In contrast to KKL-35, which has limited data on oral bioavailability, MBX-4132 was specifically engineered for oral administration. In vivo studies in mice demonstrate high oral bioavailability and excellent tolerability, with no overt toxicity observed at efficacious doses [1]. This pharmacokinetic profile is a direct result of the chemical optimization that distinguishes MBX-4132 from its acylaminooxadiazole predecessors [1].

Pharmacokinetics Oral bioavailability Tolerability

Validated Application Scenarios for MBX-4132 in Antimicrobial Research and Development


In Vivo Efficacy Studies for Gonorrhea and Other Gram-Negative Infections

MBX-4132 is uniquely suited for in vivo models of N. gonorrhoeae infection. Its demonstrated 80% clearance rate of multidrug-resistant gonorrhea in mice after a single 10 mg/kg oral dose directly supports its use in preclinical efficacy, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and combination therapy studies [1]. Researchers can reliably use this compound to benchmark new therapies against a compound with validated oral in vivo activity, a property not shared by other trans-translation inhibitors like KKL-35.

Intracellular Pathogen Research: Tuberculosis and Mycobacterial Infections

MBX-4132 is a critical tool for studies focused on intracellular pathogens. The compound's verified ability to kill M. tuberculosis within macrophages (>1-log10 CFU reduction at 4X MIC) makes it an essential positive control or lead compound for assays involving macrophage infection models, persistence, and granuloma formation [2]. Its defined MIC of 6.25 µM against M. tuberculosis H37Rv allows for precise dose-response studies.

Ribosome Biology and Chemical Probe Development

For structural biology and chemical biology groups, MBX-4132 serves as a high-value chemical probe. Its unique ribosome binding site and its specific, quantifiable inhibition of trans-translation (IC50 = 1.5 µM) without affecting canonical translation make it the tool of choice for dissecting the ribosome rescue pathway [3]. It is a superior alternative to KKL-35 for these studies, as MBX-4132 lacks the confounding off-target effects reported for KKL-35 in certain bacterial species [4].

Antibiotic Combination and Resistance Mechanism Studies

MBX-4132's novel mechanism of action, distinct from all clinically used antibiotics, makes it an ideal partner for combination therapy research. Its potent activity against MDR N. gonorrhoeae (MIC90 = 0.34 µg/mL) and mycobacteria provides a well-characterized compound for synergy studies with standard-of-care agents like ceftriaxone or rifampicin [1][2]. Researchers can procure MBX-4132 to investigate how targeting ribosome rescue impacts the development of resistance to conventional translation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MBX-4132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.